molecular formula C21H14Cl3N3O2 B3977854 3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride

3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride

Cat. No. B3977854
M. Wt: 446.7 g/mol
InChI Key: XYZIFKUJSSCBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride, commonly known as DCQA, is a synthetic compound that has attracted attention in scientific research due to its potential pharmacological properties. DCQA belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of DCQA is not fully understood. However, it has been proposed that DCQA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. DCQA has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that contribute to oxidative stress and inflammation. DCQA has also been shown to inhibit the activity of aldose reductase, which is involved in the pathogenesis of diabetic complications. DCQA has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
DCQA has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. DCQA has also been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. DCQA has been reported to reduce the levels of collagen and fibronectin, which are involved in the pathogenesis of fibrotic diseases. DCQA has been shown to reduce the levels of advanced glycation end products (AGEs), which are involved in the pathogenesis of diabetic complications.

Advantages and Limitations for Lab Experiments

DCQA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. DCQA is stable and can be stored for a long time without degradation. DCQA has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using DCQA in lab experiments. DCQA has poor solubility in water, which can limit its bioavailability. DCQA has also been reported to have poor stability in acidic and basic environments, which can affect its pharmacological properties.

Future Directions

There are several future directions for the scientific research of DCQA. DCQA has shown promising results in preclinical studies, and further studies are needed to evaluate its potential therapeutic effects in clinical trials. DCQA can be modified to improve its solubility and bioavailability, which can enhance its pharmacological properties. DCQA can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further studies are needed to elucidate the mechanism of action of DCQA and its potential therapeutic targets in different diseases.

Scientific Research Applications

DCQA has shown promising results in various scientific research studies. It has been reported to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. DCQA has also been shown to inhibit the activity of certain enzymes such as xanthine oxidase and aldose reductase, which are involved in the pathogenesis of various diseases. DCQA has been tested in vitro and in vivo for its potential therapeutic effects against different types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2.ClH/c22-13-8-9-15(17(23)11-13)19-25-18-7-2-1-6-16(18)20(26-19)24-14-5-3-4-12(10-14)21(27)28;/h1-11H,(H,27,28)(H,24,25,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIFKUJSSCBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride
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